![molecular formula C21H14FN3O2 B2867059 3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 871225-61-5](/img/structure/B2867059.png)

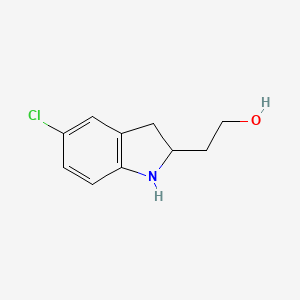

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

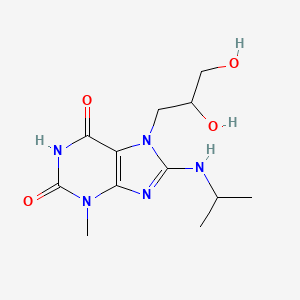

“3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have diverse pharmacological and biological properties .

Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with glyoxal . Other methods include oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis

The molecular structure of “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” consists of a quinoxaline core with a fluoro-substituted phenyl group attached via an amide linkage . The exact structure can be represented by the SMILES string: C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)F)NC(=O)C4=CC=CS4 .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . The specific reactions that “3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” can undergo would depend on the reaction conditions and reagents used.科学的研究の応用

Radioligand Development for PET Imaging

Quinoxaline derivatives have been explored for their utility in developing radioligands for positron emission tomography (PET) imaging. For example, novel quinoline-2-carboxamide derivatives labeled with carbon-11 have shown promise for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo, suggesting that similar compounds could be synthesized for specific receptor targeting and imaging in various diseases, including neurological conditions (Matarrese et al., 2001).

Antimicrobial Agents

The synthesis of fluorine-containing quinazolinone and thiazolidinone hybrids has demonstrated potential antimicrobial activity. Such compounds, including fluorine-substituted derivatives, have shown significant in vitro antimicrobial potency against a variety of bacteria and fungi, suggesting a route for the development of new antimicrobial agents that could include the study compound as a candidate (Desai et al., 2013).

Chemosensors for Metal Ions

Fluorinated quinoxaline derivatives have been employed as chemosensors for metal ions, demonstrating excellent selectivity and sensitivity. The design of such chemosensors often leverages the unique electronic properties of fluorinated compounds to achieve high specificity in metal ion detection, which can be crucial in environmental monitoring and biochemistry research (Li et al., 2014).

Green Chemistry Synthesis

Research into the green chemistry synthesis of fluorocarboxamides and their interaction with quinoxalin-2(1H)-ones highlights the importance of developing environmentally friendly chemical processes. Such studies not only expand the repertoire of synthetic methodologies but also emphasize the role of fluorinated compounds in advancing sustainable chemistry practices (Xuan et al., 2022).

特性

IUPAC Name |

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O2/c22-14-7-5-6-13(12-14)20(26)24-16-9-2-1-8-15(16)19-21(27)25-18-11-4-3-10-17(18)23-19/h1-12H,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMQICQFVSWEMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-ethyl 5-(4-fluorophenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2866978.png)

![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)

![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)

![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)